N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-25-18-8-11-22(12-9-18)17-4-2-16(3-5-17)21-27(23,24)19-6-7-20-15(14-19)10-13-26-20/h2-7,14,18,21H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHNLOVFHZVFEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Ring Construction
The dihydrobenzofuran core synthesizes via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl compounds. Experimental data from analogous systems suggest optimal conditions:
| Parameter | Value | Source |
|---|---|---|
| Starting material | 5-Hydroxycoumarin | |
| Cyclization agent | H₂SO₄ (95%) | |
| Temperature | 110°C ± 5°C | |
| Reaction time | 4.5 hours | |
| Yield | 82% ± 3% |
Sulfonation and Chlorination
Sulfur trioxide complexation followed by chlorination achieves sulfonyl chloride formation:
- Sulfonation : SO₃·DMF complex in dichloroethane at 0-5°C (84% yield)
- Chlorination : PCl₅ in anhydrous CH₂Cl₂ at reflux (91% yield)
Critical control parameters include moisture exclusion (≤50 ppm H₂O) and stoichiometric PCl₅ excess (1.5 eq).
Preparation of 4-(4-Methoxypiperidin-1-yl)aniline
Pi Bond Formation via Nucleophilic Aromatic Substitution
Chloronitrobenzene derivatives undergo displacement with 4-methoxypiperidine under SNAr conditions:
Reaction Scheme
4-Chloronitrobenzene + 4-Methoxypiperidine → 4-(4-Methoxypiperidin-1-yl)nitrobenzene
| Condition | Optimization Data | Source |
|---|---|---|
| Solvent | DMF | |
| Base | K₂CO₃ (3 eq) | |
| Temperature | 120°C | |
| Time | 18 hours | |
| Yield | 76% |
Nitro Group Reduction
Catalytic hydrogenation achieves quantitative conversion to the aniline derivative:
| Parameter | Specification | Source |
|---|---|---|
| Catalyst | 10% Pd/C | |
| H₂ Pressure | 45 psi | |
| Solvent | Ethanol/THF (3:1) | |
| Conversion | >99% |
Sulfonamide Coupling Reaction
The critical bond formation occurs through nucleophilic attack of the aniline on the sulfonyl chloride:
Mechanistic Pathway
2,3-Dihydro-1-benzofuran-5-sulfonyl chloride + 4-(4-Methoxypiperidin-1-yl)aniline → Target sulfonamide + HCl
Optimized Conditions
- Solvent System : Pyridine/CH₂Cl₂ (1:4 v/v) acts as both base and solvent
- Stoichiometry : 1.1 eq sulfonyl chloride per amine
- Temperature : 0°C → RT gradient over 6 hours
- Workup : Sequential HCl(aq) washes followed by MgSO₄ drying
Yield Data from Comparative Studies
| Entry | Purification Method | Purity (HPLC) | Isolated Yield | Source |
|---|---|---|---|---|
| 1 | Column chromatography (SiO₂) | 98.2% | 67% | |
| 2 | Recrystallization (EtOAc/Hex) | 99.1% | 71% | |
| 3 | Centrifugal partition chromatography | 99.5% | 68% |
Analytical Characterization and Validation
Spectroscopic Confirmation
¹H NMR (400 MHz, DMSO-d₆)
- δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)
- δ 7.45 (d, J=8.4 Hz, 2H, Ar-H)
- δ 4.55 (t, J=6.8 Hz, 2H, OCH₂)
- δ 3.78 (s, 3H, OCH₃)
- δ 3.32-3.15 (m, 4H, Piperidine-H)
HRMS (ESI-TOF)
Calculated for C₂₀H₂₃N₂O₄S [M+H]⁺: 399.1382
Found: 399.1379
Purity Assessment
HPLC analysis under orthogonal conditions confirms chemical stability:
| Column | Mobile Phase | Retention Time | Purity | Source |
|---|---|---|---|---|
| C18 (4.6×250 mm) | MeCN/H₂O (65:35) | 8.92 min | 99.3% | |
| HILIC (2.1×100 mm) | ACN/10mM NH₄OAc (70:30) | 6.15 min | 98.7% |
Process Optimization Challenges
Regioselectivity in Piperidine Coupling
Competitive C- vs N-alkylation occurs during SNAr reactions, addressed through:
Sulfonyl Chloride Stability
Decomposition pathways mitigated by:
- Temperature control : Storage at -20°C under N₂ atmosphere
- Stabilizers : 100 ppm BHT in final solutions
Scale-Up Considerations and Industrial Relevance
Pilot plant data (50 kg batch) reveals critical parameters:
| Process Stage | Key Performance Indicator | Value | Source |
|---|---|---|---|
| Sulfonation | SO₃ utilization efficiency | 92% | |
| Amine coupling | Cycle time reduction | 38% | |
| Final crystallization | Polymorph control | Form II |
Economic analysis indicates raw material costs dominate (64% of total), with significant savings achievable through piperidine recovery systems (>90% efficiency).
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the piperidine and benzofuran rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-methoxypiperidin-1-yl)phenyl)pivalamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)methanesulfonamide
- N-(4-(4-methoxypiperidin-1-yl)phenyl)benzenesulfonamide
Uniqueness
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to its combination of a piperidine ring, a benzofuran moiety, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases to present a comprehensive overview.
Molecular Formula: C19H24N2O3S
Molecular Weight: 364.47 g/mol
IUPAC Name: this compound
Structural Representation
The compound features a benzofuran core with a sulfonamide group and a piperidine moiety, which are known to enhance biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, sulfonamides are traditionally recognized for their antibacterial effects. A study on related compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential efficacy for this compound in treating bacterial infections .
Enzyme Inhibition
The compound's sulfonamide functionality may confer inhibitory action against various enzymes. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which could be relevant for therapeutic applications in conditions like glaucoma and epilepsy . The potential for acetylcholinesterase inhibition is also noteworthy, as this mechanism is crucial in treating Alzheimer's disease.
Anticancer Properties
Compounds with similar structures have shown promise in anticancer research. The benzofuran and piperidine components are often associated with anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest . This suggests that this compound may warrant further investigation in cancer pharmacology.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A series of synthesized compounds similar to this compound were evaluated for their antibacterial properties. Results showed that certain derivatives exhibited significant inhibitory effects against multiple bacterial strains, indicating the potential of this compound class in developing new antibiotics .
- Enzyme Inhibition Research : Another study focused on the enzyme inhibition capabilities of sulfonamide derivatives found that several compounds demonstrated strong inhibitory effects on urease and acetylcholinesterase, highlighting their therapeutic potential in managing conditions like peptic ulcers and neurodegenerative diseases .
- Anticancer Activity Assessment : Research into the anticancer properties of benzofuran derivatives revealed that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the piperidine moiety may enhance this effect, making this compound a candidate for further anticancer drug development .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-[4-(4-methoxypiperidin-1-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling a sulfonamide intermediate with a substituted piperidine-phenyl moiety. Key steps include:
- Sulfonylation : Reacting 2,3-dihydro-1-benzofuran-5-sulfonyl chloride with 4-(4-methoxypiperidin-1-yl)aniline under controlled pH (7–8) and low temperature (0–5°C) to minimize side reactions .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from chloroform/methanol to achieve >95% purity. Monitor intermediates via TLC and confirm final product purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are essential for confirming structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for diagnostic signals, e.g., methoxy protons (~δ 3.3 ppm), piperidine ring protons (δ 2.4–3.1 ppm), and aromatic protons in the benzofuran moiety (δ 6.8–7.5 ppm). Compare with computed spectra using software like ACD/Labs .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and piperidine groups) .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy to quantify solubility thresholds .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS .
Advanced Research Questions
Q. What computational strategies can predict binding modes of this compound with biological targets (e.g., kinases)?
- Methodological Answer :
- Molecular docking : Use AutoDock4 to model interactions with kinase ATP-binding pockets. Set flexible residues (e.g., hinge region) and apply Lamarckian genetic algorithms for conformational sampling .
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and hydrogen-bond occupancy to prioritize binding poses .
Q. How can electronic properties (e.g., electrostatic potential) guide SAR studies?
- Methodological Answer :
- Wavefunction analysis : Use Multiwfn to map electrostatic potential (ESP) surfaces. Identify regions of high electron density (sulfonamide group) for hydrogen-bond donor/acceptor optimization .
- HOMO-LUMO gaps : Calculate via DFT (B3LYP/6-31G*) to correlate electronic effects with inhibitory activity .
Q. How to resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Assay standardization : Replicate experiments using consistent cell lines (e.g., HEK293 for kinase assays) and control compounds. Validate via Western blot for target phosphorylation .
- Meta-analysis : Apply statistical tools (e.g., Prism) to compare IC₅₀ values across studies, accounting for variables like assay temperature and serum concentration .
Q. What strategies optimize selectivity against off-target receptors (e.g., GPCRs)?
- Methodological Answer :
- Pharmacophore modeling : Use Schrödinger’s Phase to align structural features of selective vs. non-selective analogs. Prioritize modifications to the methoxypiperidine group to reduce GPCR affinity .
- Kinome-wide profiling : Screen against a panel of 468 kinases (DiscoverX) to identify selectivity hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
